4,5-Difluoro-2-nitrobenzoic acid
Overview
Description
4,5-Difluoro-2-nitrobenzoic acid is an organic compound with the molecular formula C7H3F2NO4 and a molecular weight of 203.1 g/mol . It is characterized by the presence of two fluorine atoms and a nitro group attached to a benzoic acid core. This compound is typically a white to light yellow crystalline solid with a melting point of 165-167°C .
Preparation Methods
4,5-Difluoro-2-nitrobenzoic acid can be synthesized through the nitration of 4,5-difluorobenzoic acid or 3,4-difluorobenzoic acid This reaction is typically carried out using concentrated nitric acid and sulfuric acid as the nitrating agents under controlled temperature conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
4,5-Difluoro-2-nitrobenzoic acid undergoes various chemical reactions, including:
Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles in the presence of appropriate catalysts.
Esterification: The carboxylic acid group can react with alcohols to form esters under acidic conditions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and alcohols. The major products formed from these reactions include 4,5-difluoroaniline and various esters of this compound .
Scientific Research Applications
4,5-Difluoro-2-nitrobenzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4,5-difluoro-2-nitrobenzoic acid and its derivatives involves interactions with specific molecular targets, such as enzymes and receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The nitro group can also undergo bioreduction to form reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
4,5-Difluoro-2-nitrobenzoic acid can be compared with other fluorinated nitrobenzoic acids, such as:
3,4-Difluorobenzoic acid: Lacks the nitro group, making it less reactive in certain chemical transformations.
2,4-Difluoro-5-nitrobenzoic acid: Has a different substitution pattern, which can affect its reactivity and biological activity.
3,5-Difluorobenzoic acid: Similar to this compound but without the nitro group, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
4,5-difluoro-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NO4/c8-4-1-3(7(11)12)6(10(13)14)2-5(4)9/h1-2H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGGRAOYTQNFGGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80400963 | |
Record name | 4,5-Difluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20372-63-8 | |
Record name | 4,5-Difluoro-2-nitrobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20372-63-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,5-Difluoro-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80400963 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoic acid, 4,5-difluoro-2-nitro | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.802 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4,5-Difluoro-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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